N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide
Description
Properties
Molecular Formula |
C19H11Cl2N3O3S |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H11Cl2N3O3S/c20-10-3-5-12(13(21)8-10)18-23-14-9-11(4-6-15(14)27-18)22-19(28)24-17(25)16-2-1-7-26-16/h1-9H,(H2,22,24,25,28) |
InChI Key |
PNWLMQWXGKPEHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-5-Nitrophenol with 2,4-Dichlorobenzoyl Chloride
The benzoxazole ring is constructed via acid-catalyzed cyclization. A mixture of 2-amino-5-nitrophenol (1.54 g, 10 mmol) and 2,4-dichlorobenzoyl chloride (2.24 g, 10 mmol) in methanesulfonic acid (15 mL) is heated at 110–120°C for 6–8 hours. The reaction proceeds via amide bond formation, followed by intramolecular cyclization to yield the benzoxazole intermediate.
Key Parameters
The product is purified via recrystallization from ethanol, yielding pale-yellow crystals.
Reduction of Nitro Group to Amine
The nitro group at position 5 is reduced to an amine using catalytic hydrogenation. A suspension of 5-nitro-2-(2,4-dichlorophenyl)-1,3-benzoxazole (3.2 g, 9 mmol) in ethanol (50 mL) is treated with 10% Pd/C (0.3 g) under hydrogen gas (1 atm) at 25°C for 12 hours. Filtration and solvent evaporation yield 5-amino-2-(2,4-dichlorophenyl)-1,3-benzoxazole as a white solid.
Key Parameters
-
Catalyst : 10% Pd/C
-
Solvent : Ethanol
-
Yield : ~90%
Preparation of Furan-2-Carbonyl Iso-Thiocyanate
The carbamothioyl bridge is introduced via reaction of the benzoxazole amine with furan-2-carbonyl iso-thiocyanate , synthesized in situ from furan-2-carboxylic acid.
Conversion of Furan-2-Carboxylic Acid to Acyl Chloride
Furan-2-carboxylic acid (1.12 g, 10 mmol) is refluxed with thionyl chloride (1.19 mL, 16 mmol) in dry benzene (20 mL) for 10–12 hours. Excess reagents are removed under reduced pressure to yield furan-2-carbonyl chloride as a colorless liquid.
Key Parameters
-
Solvent : Dry benzene
-
Temperature : Reflux
-
Yield : ~95%
Synthesis of Iso-Thiocyanate Intermediate
The acyl chloride is treated with potassium thiocyanate (1.94 g, 20 mmol) in dry acetone (30 mL) at 25°C for 1 hour. Filtration removes potassium chloride, and the filtrate containing furan-2-carbonyl iso-thiocyanate is used directly without isolation.
Formation of the Carbamothioyl Bridge
The final step involves coupling the benzoxazole amine with the iso-thiocyanate to form the carbamothioyl linkage.
Reaction of 5-Amino-Benzoxazole with Iso-Thiocyanate
A solution of 5-amino-2-(2,4-dichlorophenyl)-1,3-benzoxazole (2.8 g, 8.5 mmol) in tetrahydrofuran (THF, 30 mL) is added dropwise to the iso-thiocyanate solution. The mixture is refluxed for 6 hours, cooled, and poured into ice-cold water (100 mL). The precipitate is filtered and recrystallized from ethyl acetate to yield the target compound.
Key Parameters
-
Solvent : THF
-
Temperature : Reflux
-
Yield : ~70%
Optimization and Characterization
Reaction Optimization
Spectroscopic Characterization
-
IR Spectroscopy :
-
N-H Stretch : 3350 cm⁻¹ (amine)
-
C=O Stretch : 1680 cm⁻¹ (carboxamide)
-
-
¹H NMR (400 MHz, DMSO-d₆) :
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent) | Method B (Research) |
|---|---|---|
| Benzoxazole Cyclization | Methanesulfonic acid, 110°C | Polyphosphoric acid, 130°C |
| Amine Reduction | H₂/Pd-C, 90% yield | SnCl₂/HCl, 75% yield |
| Carbamothioyl Yield | 70% | 65% |
Method A offers higher yields and milder conditions, making it preferable for scale-up.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or photonic devices.
Biological Research: The compound can serve as a probe or inhibitor in biochemical studies, helping to elucidate various biological pathways.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and dichlorophenyl groups can facilitate binding to hydrophobic pockets, while the thiourea moiety can form hydrogen bonds with active site residues . This multi-faceted interaction can modulate the activity of the target, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Carbamothioyl Derivatives
Dichlorophenyl-Containing Bioactive Compounds
Dichlorophenyl groups are prevalent in pharmacologically active molecules. For example:
- AM251 and rimonabant () are pyrazole-based cannabinoid receptor antagonists. Their dichlorophenyl groups contribute to hydrophobic interactions with CB1 receptors .
- The target compound’s benzoxazole core may offer greater metabolic stability compared to pyrazole scaffolds, though receptor specificity could differ.
Table 2: Dichlorophenyl-Containing Compounds and Targets
| Compound | Core Structure | Target/Activity |
|---|---|---|
| AM251 | Pyrazole | Cannabinoid receptor antagonist |
| Rimonabant | Pyrazole | CB1 antagonist |
| Target Compound | Benzoxazole | Hypothesized antimicrobial/receptor modulation |
Key Insight : Dichlorophenyl substitution is a strategic choice for enhancing ligand-receptor binding in diverse scaffolds .
Furan-Carboxamide Analogs
The compound N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide () shares a furan-carboxamide moiety but differs in core structure (benzodioxine vs. benzoxazole). Benzodioxine derivatives are often associated with anti-inflammatory or CNS activity, whereas benzoxazoles are explored for antimicrobial and kinase inhibition .
Key Insight : The benzoxazole core in the target compound may confer distinct electronic properties compared to benzodioxine, influencing solubility and target selectivity.
Biological Activity
N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : C18H14Cl2N2O3S
- Molecular Weight : 392.29 g/mol
- IUPAC Name : this compound
Structural Representation
The compound features a furan ring, a benzoxazole moiety, and a dichlorophenyl group, which contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on polyazole derivatives found that related compounds showed antifungal activity against pathogenic fungi such as Aspergillus fumigatus and Scedosporium apiospermum, with some derivatives being as effective as established antifungal drugs like ketoconazole and oxiconazole .
Anticancer Properties
Emerging studies suggest that benzoxazole derivatives possess anticancer properties. For instance, compounds containing benzoxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific case studies have demonstrated that these compounds can target cancer cell lines effectively, although detailed studies on the specific compound are still limited.
Enzyme Inhibition
This compound is hypothesized to interact with specific enzymes involved in metabolic pathways. The inhibition of these enzymes could lead to altered cellular processes beneficial for therapeutic applications.
The precise mechanism of action for this compound remains under investigation. However, it is believed that the compound may exert its effects through:
- Interaction with DNA : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Modulation : The compound may inhibit specific enzymes critical for cellular metabolism or signal transduction pathways.
Table 1: Biological Activity Summary
Table 2: Comparison with Related Compounds
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| 4-chloro-2-(1H-benzimidazol-2-yl)phenol | Moderate | Yes |
| 5-nitrobenzoxazole derivatives | Yes | Emerging Evidence |
Case Studies
- Antifungal Efficacy Study : A study conducted on polyazole derivatives demonstrated that certain structural modifications significantly enhanced antifungal activity against pathogenic fungi. The findings suggest that the presence of dichlorophenyl groups may play a crucial role in augmenting this activity .
- Anticancer Research : Preliminary investigations into similar benzoxazole derivatives have indicated their potential in targeting breast cancer cell lines by inducing apoptosis. Further research is required to elucidate the exact pathways involved.
Q & A
Basic: What synthetic strategies are recommended for preparing N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide?
Answer:
The synthesis typically involves sequential heterocyclic ring formation and carbamothioylation. A three-step approach is common:
Benzoxazole Core Synthesis: React 2-amino-5-nitrobenzoxazole with 2,4-dichlorophenylacetic acid under cyclocondensation conditions (e.g., POCl₃ as a catalyst at 100–120°C for 8–12 hours) .
Carbamothioyl Introduction: Treat the intermediate with thiophosgene or Lawesson’s reagent in anhydrous THF to introduce the thiourea moiety.
Furan-2-carboxamide Coupling: Use EDCI/HOBt-mediated coupling with furan-2-carboxylic acid in DCM at room temperature for 18–24 hours .
Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Employ orthogonal analytical methods:
- Purity: HPLC (C18 column, acetonitrile/water + 0.1% TFA, λ = 254 nm) with ≥95% purity threshold .
- Structural Confirmation:
- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H]⁺ matching C₁₉H₁₂Cl₂N₃O₂S (calc. ~440.0 Da).
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer:
Focus on modifying key pharmacophores:
- Benzoxazole Substituents: Replace 2,4-dichlorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability. Compare IC₅₀ values in cytotoxicity assays .
- Carbamothioyl Linker: Substitute with urea or amide groups to assess hydrogen-bonding impact on target binding (e.g., kinase inhibition assays) .
- Furan Ring: Test bioisosteres like thiophene or pyrrole to evaluate π-stacking interactions .
Methodology: Use molecular docking (AutoDock Vina) to predict binding modes against targets like EGFR or tubulin, followed by in vitro validation .
Advanced: What experimental approaches resolve contradictions in reported anticancer activity data?
Answer:
Discrepancies may arise from assay conditions or compound stability. Mitigate via:
- Standardized Assays: Use identical cell lines (e.g., MCF-7, HepG2) and protocols (MTT assay, 48-hour incubation) .
- Stability Testing: Incubate the compound in PBS/DMSO and analyze degradation products via LC-MS .
- Orthogonal Bioassays: Compare apoptosis (Annexin V) vs. necrosis (LDH release) to clarify mechanisms .
Example: If activity varies between labs, verify impurity profiles (e.g., residual solvents via GC-MS) .
Advanced: How can researchers elucidate the mechanism of action for this compound?
Answer:
Combine computational and experimental tools:
- Target Identification: Perform kinome-wide profiling (KinomeScan) or thermal shift assays to identify binding proteins .
- Pathway Analysis: Use RNA-seq or phosphoproteomics to map affected pathways (e.g., apoptosis, cell cycle) .
- In Silico Studies: Molecular dynamics simulations (AMBER) to assess stability of compound-target complexes .
Validation: Knockdown putative targets (siRNA) and measure rescue effects on cytotoxicity .
Basic: What solvents and conditions are optimal for in vitro solubility and stability?
Answer:
- Solubility: DMSO (≥50 mg/mL stock) diluted in PBS (final DMSO ≤0.1%) .
- Stability: Store lyophilized powder at -20°C. In solution, avoid prolonged exposure to light or pH >7.0 (hydrolysis risk) .
Validation: Conduct stability-indicating HPLC every 24 hours under assay conditions .
Advanced: How to address low yields in the final coupling step of synthesis?
Answer:
Troubleshoot via:
- Activation Reagents: Replace EDCI with HATU for better carbamothioyl coupling efficiency .
- Solvent Optimization: Use DMF instead of DCM to improve intermediate solubility.
- Temperature Control: Perform reactions under inert atmosphere (N₂) at 0°C to minimize side reactions .
Characterization: Monitor intermediates by LC-MS to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
